

Technical Comparison Guide: GALR2-Selective Agonism vs. Non-Selective Modulation[1]

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Compound of Interest

Compound Name: (D-Thr⁶,D-trp^{8,9},L-alaninol¹⁵)-galanin (1-15)

CAS No.: 150940-97-9

Cat. No.: B584610

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Executive Summary: The "Scalpel" vs. The "Sledgehammer"

In galanin receptor signaling research, distinguishing between GALR1 (inhibitory, G_{i/o}-coupled) and GALR2 (excitatory, G_{q/11}-coupled) pathways is the primary experimental challenge.[1]

- The Specific Peptide:(D-Thr⁶, D-Trp^{8,9}, L-alaninol¹⁵)-galanin acts as a molecular scalpel.[1] It is a high-affinity, highly selective agonist for GALR2.[1] The modification of the C-terminus to an alcohol (alaninol) and the inclusion of D-amino acids stabilize the amphipathic alpha-helix required for GALR2 recognition while destabilizing the N-terminal pharmacophore required for GALR1 binding.[1]
- The Alternative:Galantide (M15) acts as a molecular sledgehammer. It is a chimeric peptide (Galanin 1-13 + Substance P 5-11) classically defined as a non-selective antagonist for both GALR1 and GALR2.[1] However, its utility is complicated by documented partial agonism in high-expression systems.[1]

Recommendation: Use [D-Thr⁶]-Gal(1-15)-ol to positively identify GALR2-mediated phenotypes (e.g., neurite outgrowth, nociception).[1] Use Galantide (M15) only as a broad-spectrum blockade control, with strict concentration monitoring to avoid off-target agonism.[1]

Chemical Identity & Structural Properties[1][2]

Feature	(D-Thr ⁶ , D-Trp ^{8,9} , L-alaninol ¹⁵)-galanin	Galantide (M15)
Class	Synthetic Fragment Analogue	Chimeric Peptide
Sequence	Gly-Trp-Thr-Leu-Asn-D-Thr-Ala-D-Trp-D-Trp-Leu-Leu-Gly-Pro-His-L-Alaninol	Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Primary Function	Selective GALR2 Agonist	Non-Selective Antagonist (GALR1/GALR2)
Receptor Selectivity	GALR2 > GALR1 (>500-fold selectivity)	GALR1 ≈ GALR2 (Equipotent)
G-Protein Coupling	Activates G _{q/11} (↑ IP ₃ , ↑ Ca ²⁺)	Blocks G _{i/o} and G _{q/11} (Classically)
Solubility	Water soluble (Amphipathic)	Moderate (Hydrophobic C-term)
Stability	High (C-terminal reduction resists degradation)	Moderate

Mechanism of Action & Selectivity Profile

The Structural Basis of Selectivity

The native Galanin(1-15) fragment binds both GALR1 and GALR2.[1] However, the N-terminus (Gly¹-Trp²) is critical for GALR1 binding, requiring a specific orientation that is disrupted by the D-Trp^{8,9} substitutions in the target peptide.[1] Conversely, GALR2 binding relies heavily on the amphipathic helical structure of the peptide's mid-section, which is stabilized by these same substitutions and the C-terminal alaninol.

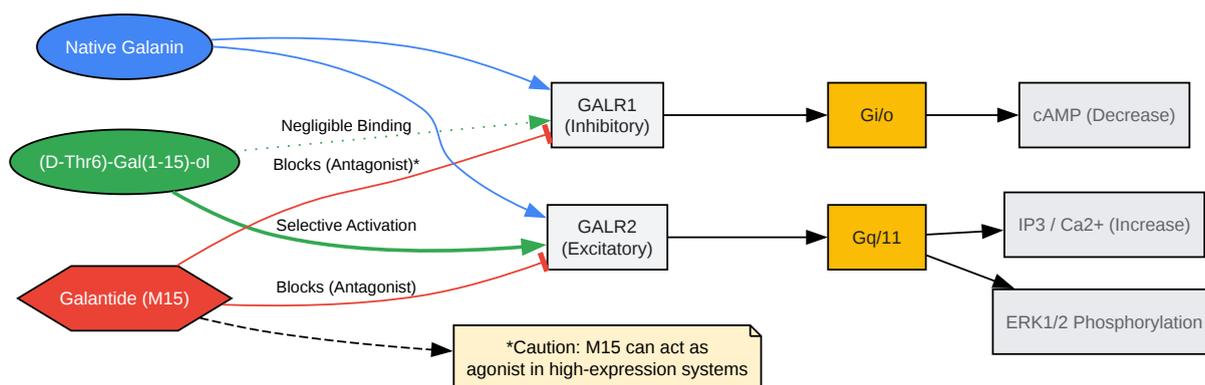
Critical Insight: The "Galantide Paradox"

While Galantide (M15) is marketed as an antagonist, expert caution is required. In systems with high receptor reserve (e.g., transfected CHO or HEK cells), M15 has been observed to act as a full agonist for GALR1.

- Implication: If you observe a biological response with M15 alone, it is not "background noise"; it is likely GALR1 activation.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling activation between the two compounds.



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Caption: Differential pathway engagement. Green path indicates selective GALR2 activation by the target peptide. Red T-bars indicate Galantide blockade.[1]

Experimental Protocol: Dissecting Receptor Subtypes

To definitively prove a biological effect is mediated by GALR2, follow this self-validating "Add-Back" protocol.

Reagents Required[1][4]

- Agonist A: Native Galanin (Non-selective control).
- Agonist B: (D-Thr⁶, D-Trp^{8,9}, L-alaninol¹⁵)-galanin (GALR2 Selective).[1]

- Antagonist: Galantide (M15) or C7.[2]

Step-by-Step Workflow

Step 1: Establish Baseline Response (Dose-Response)

- Perform a dose-response curve (1 nM – 10 μ M) with Agonist B.
- Validation: If the EC₅₀ is in the low nanomolar range (e.g., 5-50 nM), this confirms GALR2 presence. If no response is seen until >1 μ M, the tissue likely lacks GALR2.

Step 2: The Specificity Check (The "Null" Test)

- Apply Agonist B at a concentration equal to its EC₈₀ for GALR2.
- Simultaneously measure a GALR1-specific output (e.g., forskolin-stimulated cAMP inhibition).[1]
- Result: Agonist B should NOT inhibit cAMP. If it does, you are using a concentration high enough to lose selectivity (cross-talk).

Step 3: The Antagonist Confirmation

- Pre-incubate cells/tissue with Galantide (M15) (1 μ M) for 20 minutes.[1]
- Apply Agonist B.[3]
- Result: The signal generated in Step 1 should be abolished.
- Troubleshooting: If Galantide alone causes a signal during pre-incubation, switch to a specific GALR2 antagonist like M871, as M15 is exhibiting agonism in your system.

Comparative Data: Binding Affinities (K_i)

The following values represent consensus data from rat and human receptor studies (e.g., transfected CHO cells).

Ligand	GALR1 Ki (nM)	GALR2 Ki (nM)	Selectivity Ratio (R1/R2)
Native Galanin	0.1 - 0.5	0.2 - 1.0	~1 (Non-selective)
(D-Thr ⁶)-Gal(1-15)-ol	> 10,000	1.5 - 10	> 1000 (GALR2 Selective)
Galantide (M15)	0.3 - 1.0	0.5 - 2.0	~0.5 (Non-selective)

Note: Lower Ki indicates higher affinity. The target peptide shows virtually no binding to GALR1 at physiological concentrations.

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